molecular formula C16H12FN B2716828 2-(4-Fluorophenyl)-2,3-dihydro-1H-indene-2-carbonitrile CAS No. 1175745-28-4

2-(4-Fluorophenyl)-2,3-dihydro-1H-indene-2-carbonitrile

Cat. No.: B2716828
CAS No.: 1175745-28-4
M. Wt: 237.277
InChI Key: IEHWZAGUNCRMKL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It likely contains a fluorophenyl group and an indene group, both of which are common in various organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution or coupling reactions .


Molecular Structure Analysis

The molecular structure of similar compounds often involves aromatic rings (like the phenyl and indene groups) and a nitrile group . The presence of fluorine can influence the electronic properties of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the nitrile group) can influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Electrochemical Synthesis and Applications

Electrochemical methods have been explored for the synthesis of vinyl fluorides, demonstrating the cleavage of carbon-sulfur and/or carbon-fluorine bonds. This process yields 1-fluoro-2-aryl-ethylenes and arylethylenes, highlighting the versatility of fluorinated compounds in electrochemical reactions (Kunugi et al., 1993).

Antimicrobial Activity of Schiff Bases

Research into the synthesis of novel Schiff bases using derivatives that include fluorophenyl groups has shown significant antimicrobial activity. This application underscores the potential of such compounds in developing new antimicrobial agents (Puthran et al., 2019).

Organic Photovoltaics (OPVs)

In the field of organic photovoltaics, compounds with fluorophenyl groups have been used to enhance the performance of polymer solar cells. Specifically, indene-C60 bisadducts, incorporating fluorophenyl motifs, serve as electron-cascade acceptors, leading to increased power conversion efficiencies (Cheng et al., 2014).

Enhanced Charge Transport in Organic Electronics

The design of naphthalene diimide derivatives, modified with fluorophenyl groups, demonstrates how the substituted position of the fluorine atom can significantly influence charge transport properties. This research provides insights into the design of materials for organic electronics, offering pathways to tune material properties for specific applications (Zhang et al., 2014).

Safety and Hazards

Safety data sheets for similar compounds suggest precautions such as avoiding dust formation, avoiding inhalation of vapors, and using personal protective equipment .

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-dihydroindene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN/c17-15-7-5-14(6-8-15)16(11-18)9-12-3-1-2-4-13(12)10-16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHWZAGUNCRMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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